3-Ethyloxazolidine-2,4-dithione

Description

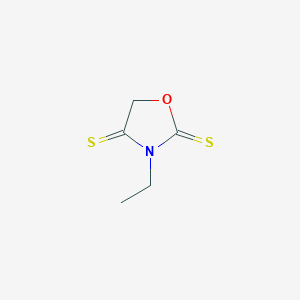

3-Ethyloxazolidine-2,4-dithione (CAS: 1339917-87-1) is a heterocyclic compound featuring a five-membered oxazolidine ring substituted with two sulfur atoms at positions 2 and 4 and an ethyl group at position 2. Its synthesis typically involves cyclization reactions of thiourea derivatives or thionation of oxazolidinediones using reagents like phosphorus pentasulfide (P₂S₅) .

Properties

Molecular Formula |

C5H7NOS2 |

|---|---|

Molecular Weight |

161.3 g/mol |

IUPAC Name |

3-ethyl-1,3-oxazolidine-2,4-dithione |

InChI |

InChI=1S/C5H7NOS2/c1-2-6-4(8)3-7-5(6)9/h2-3H2,1H3 |

InChI Key |

JNSXCKZFOKRFGF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=S)COC1=S |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Ethyloxazolidine-2,4-dithione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds derived from oxazolidine structures have shown enhanced activity against gram-positive bacteria compared to gram-negative species .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Bacillus cereus | 18 | |

| Staphylococcus aureus | 20 | |

| Escherichia coli | 10 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cell lines. For example, specific derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7 .

Table 2: Anticancer Activity of this compound Derivatives

Neurological Disorders

The potential use of this compound in treating neurological disorders has been explored due to its ability to modulate cholinergic activity. It may serve as a candidate for developing drugs aimed at conditions like Alzheimer's disease and other cognitive impairments .

Antioxidant Properties

Recent studies suggest that this compound possesses antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases including neurodegenerative disorders .

Case Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of synthesized derivatives of this compound against common pathogens. The results indicated that modifications to the side chains significantly enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Case Study on Anticancer Activity

Another investigation focused on the anticancer effects of the compound in combination with established chemotherapeutics. The findings revealed synergistic effects when used alongside traditional agents, suggesting a promising avenue for enhancing treatment efficacy in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-2,4-diones and Derivatives

Thiazolidine-2,4-diones (e.g., pioglitazone hydrochloride, a diabetes drug) share structural similarities but replace the oxygen atom in the oxazolidine ring with sulfur, forming a thiazolidine core. Key differences include:

- Synthesis : Thiazolidine-2,4-diones are often synthesized via cyclocondensation of mercaptocarboxylic acids with carbodiimides or via thionation of 2,4-thiazolidinediones using P₂S₅ or Lawesson’s reagent .

- Bioactivity : Thiazolidine-2,4-diones exhibit well-documented antidiabetic and anti-inflammatory properties, whereas 3-ethyloxazolidine-2,4-dithione’s biological profile is less explored but shows promise in antimicrobial and anti-inflammatory contexts .

Table 1: Physical and Spectral Properties Comparison

Imidazolidine-2,4-dithiones

Imidazolidine-2,4-dithiones, such as 5-imino-1-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dithione (18h), feature a six-membered ring with two sulfur atoms. Key distinctions include:

- Structural Flexibility : Imidazolidine derivatives exhibit variable imine geometry (e.g., η³ configuration in 18h), influencing their reactivity and stability. In contrast, this compound’s oxazolidine ring imposes greater rigidity .

- Reactivity : Imidazolidine dithiones undergo regioselective reactions (e.g., with nitroaryl groups), while this compound is more prone to nucleophilic attacks at the C2 and C4 positions due to electron-deficient sulfur atoms .

Thiopyrano[2,3-d]thiazole Derivatives

Thiopyrano[2,3-d]thiazoles, synthesized from thiazolidine-2,4-dithiones, demonstrate fused-ring systems with enhanced π-conjugation. For example, 5-salicylidenethiazolidine-2,4-dithione reacts with acrylonitrile to form thiopyrano derivatives. In contrast, this compound’s reactivity focuses on ring-opening or substitution rather than fusion .

Pyrimidine-2,4-dithiones

Pyrimidine-2,4-dithiones, such as those in triazolo[4,3-a]pyrimidine systems, show notable anti-inflammatory activity (36–56% protection in carrageenan-induced inflammation models).

Q & A

What synthetic methodologies are optimal for preparing 3-Ethyloxazolidine-2,4-dithione, and how can reaction conditions be optimized?

Synthesis typically involves cyclization reactions with thiol-containing precursors. For example, refluxing substituted aldehydes with triazole derivatives in ethanol/acetic acid under controlled conditions yields oxazolidine-dithione analogs . Alternative routes include using carbon disulfide in pyridine with ortho-aminobenzonitrile derivatives at 70°C, followed by alkylation with bromobutane . Optimization requires evaluating solvent polarity (e.g., ethanol vs. pyridine), catalyst efficiency (e.g., glacial acetic acid), and reaction time (4–24 hours). Comparative yield analysis via HPLC or NMR is critical for identifying optimal conditions.

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : Analyze proton environments; the ethyl group (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2) and thiocarbonyl (C=S) groups (absence of strong proton signals near 8–10 ppm).

- IR : Confirm C=S stretches at ~1200–1050 cm⁻¹ and C-N vibrations at ~1350 cm⁻¹.

- MS : Look for molecular ion peaks matching the molecular weight (e.g., m/z 190 for C₅H₈N₂OS₂) and fragmentation patterns consistent with ethyl and dithione groups .

What in vivo models are suitable for evaluating the anti-inflammatory activity of this compound derivatives?

Carrageenan-induced rat paw edema is a standard model. Compounds are administered orally, and inflammation reduction (36–56%) is measured against controls like indomethacin . Dose-response curves (10–100 mg/kg) and histopathological analysis of tissue samples are recommended. Ensure ethical compliance (e.g., OECD guidelines) and validate results via triplicate experiments.

How should researchers address contradictions in reported biological activities of this compound analogs?

Triangulate data using multiple methods:

- In vitro assays : Compare MIC values against drug-resistant bacteria .

- In vivo validation : Replicate anti-inflammatory studies with standardized protocols .

- Computational docking : Predict binding affinities to targets like COX-2 or TNF-α.

Resolve discrepancies by cross-validating with independent labs and reporting confidence intervals .

What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

- Substituent variation : Modify the ethyl group or introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 3.

- Biological testing : Screen analogs for antibacterial (MIC assays) and anti-inflammatory (COX inhibition) activities.

- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to activity trends .

How can computational modeling enhance the study of this compound’s reactivity?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict bond lengths and charge distribution.

- Molecular dynamics : Simulate solvation effects in ethanol/water mixtures.

- Docking studies : Target enzymes like thymidylate synthase using AutoDock Vina. Validate predictions with experimental IC₅₀ values .

What analytical methods ensure purity assessment of this compound?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.

- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (1:1); Rf ~0.5.

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

How does X-ray crystallography resolve stereochemical uncertainties in this compound derivatives?

Use Rogers’ η parameter or Flack’s x parameter to determine enantiomorph polarity. For near-centrosymmetric structures, x is preferable to avoid false chirality indications . Refinement in SHELXL with twin-law corrections improves accuracy.

What mechanisms underlie the anti-inflammatory activity of this compound analogs?

Inhibit prostaglandin synthesis via COX-2 downregulation, comparable to indomethacin (56% inflammation reduction at 50 mg/kg). Validate via ELISA for PGE₂ levels and Western blot for COX-2 expression .

How should synthetic intermediates of this compound be stabilized and characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.